Cas no 2172386-14-8 (2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo2.2.2octane-1-carboxylic acid)

2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo[2.2.2]octane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a rigid 2-azabicyclo[2.2.2]octane scaffold. This compound is designed for peptide synthesis, offering enhanced conformational control due to its bicyclic structure, which restricts backbone flexibility and promotes specific secondary structures. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols, allowing for selective deprotection under mild basic conditions. Its unique architecture makes it valuable for developing constrained peptides with improved metabolic stability and target binding affinity. The carboxylic acid functionality facilitates further coupling reactions, enabling seamless incorporation into peptide chains. This derivative is particularly useful in medicinal chemistry and bioconjugation applications.
2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo2.2.2octane-1-carboxylic acid structure
2172386-14-8 structure
商品名:2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo2.2.2octane-1-carboxylic acid
CAS番号:2172386-14-8
MF:C27H30N2O5
メガワット:462.537507534027
CID:6383853
PubChem ID:165556448

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo2.2.2octane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo2.2.2octane-1-carboxylic acid
    • 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
    • EN300-1573019
    • 2172386-14-8
    • インチ: 1S/C27H30N2O5/c1-17(14-24(30)29-15-18-10-12-27(29,13-11-18)25(31)32)28-26(33)34-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23H,10-16H2,1H3,(H,28,33)(H,31,32)
    • InChIKey: NIMMHAPCXOTTBO-UHFFFAOYSA-N
    • ほほえんだ: OC(C12CCC(CN1C(CC(C)NC(=O)OCC1C3C=CC=CC=3C3C=CC=CC1=3)=O)CC2)=O

計算された属性

  • せいみつぶんしりょう: 462.21547206g/mol
  • どういたいしつりょう: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 770
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 95.9Ų

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo2.2.2octane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1573019-1.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
2172386-14-8
1g
$3368.0 2023-06-04
Enamine
EN300-1573019-2.5g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
2172386-14-8
2.5g
$6602.0 2023-06-04
Enamine
EN300-1573019-2500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
2172386-14-8
2500mg
$2211.0 2023-09-24
Enamine
EN300-1573019-100mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
2172386-14-8
100mg
$993.0 2023-09-24
Enamine
EN300-1573019-50mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
2172386-14-8
50mg
$948.0 2023-09-24
Enamine
EN300-1573019-0.05g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
2172386-14-8
0.05g
$2829.0 2023-06-04
Enamine
EN300-1573019-500mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
2172386-14-8
500mg
$1084.0 2023-09-24
Enamine
EN300-1573019-10000mg
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
2172386-14-8
10000mg
$4852.0 2023-09-24
Enamine
EN300-1573019-10.0g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
2172386-14-8
10g
$14487.0 2023-06-04
Enamine
EN300-1573019-0.5g
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
2172386-14-8
0.5g
$3233.0 2023-06-04

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo2.2.2octane-1-carboxylic acid 関連文献

2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo2.2.2octane-1-carboxylic acidに関する追加情報

Introduction to 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo[2.2.2]octane-1-carboxylic Acid (CAS No. 2172386-14-8)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo[2.2.2]octane-1-carboxylic acid, with the CAS number 2172386-14-8, has garnered significant attention due to its unique structural features and potential biological activities. This compound, characterized by a complex bicyclic framework and an amide linkage, represents a promising candidate for further exploration in medicinal chemistry.

The molecular structure of this compound incorporates several key functional groups that contribute to its pharmacological profile. The presence of a fluoren-9-yl methoxycarbonyl moiety suggests potential interactions with biological targets, while the azabicyclo[2.2.2]octane core provides stability and rigidity, which are often desirable traits in drug candidates. Additionally, the butanoyl side chain and the carboxylic acid terminus offer opportunities for further derivatization and optimization.

In recent years, there has been growing interest in the development of peptidomimetics as alternatives to traditional peptides. Peptidomimetics are designed to mimic the bioactivity of peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The compound under discussion exhibits features consistent with peptidomimetic design, making it a valuable tool for studying protein-protein interactions and developing novel therapeutics.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The bicyclic scaffold is known to enhance blood-brain barrier penetration, a critical factor for drugs targeting central nervous system (CNS) diseases. Furthermore, preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on enzymes involved in neurodegenerative pathways. These findings align with the broader trend in drug discovery towards targeting disease-specific mechanisms.

The synthesis of 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo[2.2.2]octane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the azabicyclo[2.2.2]octane ring requires precise control over reaction conditions to ensure high yield and purity. Additionally, the introduction of the fluorenyl methoxycarbonyl group necessitates careful selection of protecting groups and coupling reagents to prevent unwanted side reactions.

Recent advancements in solid-phase peptide synthesis (SPPS) have provided new tools for constructing complex peptidomimetics like this one. SPPS allows for modular assembly of large molecules in a controlled manner, reducing the risk of racemization and improving overall yields. By leveraging these techniques, researchers can efficiently generate libraries of derivatives for high-throughput screening, accelerating the discovery process.

The biological evaluation of CAS No. 2172386-14-8 has revealed several promising properties that warrant further investigation. In vitro assays have demonstrated moderate binding affinity to certain protein targets, suggesting potential therapeutic applications in areas such as cancer and inflammation. Moreover, preliminary pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for drug development.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug design. The integration of computational methods into medicinal chemistry has enabled more rational and targeted development of novel compounds. Molecular modeling techniques can predict how a compound will interact with its biological target at the atomic level, providing insights that guide synthetic efforts.

The future prospects for 2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-azabicyclo[2.2.2]octane-1-carboxylic acid are vast and exciting. Further optimization through structure-based drug design could lead to the identification of highly potent and selective inhibitors with therapeutic relevance. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in translating this compound from bench research to clinical application.

In conclusion, CAS No. 2172386-14-8 represents a significant advancement in peptidomimetic chemistry with potential applications across multiple therapeutic areas. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. As research continues to uncover new insights into disease mechanisms and drug design principles, compounds like this one will play an increasingly important role in shaping the future of medicine.

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